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For Immediate Release

[City, State] – November 7, 2025 – New preclinical and clinical data indicate that serabelisib, a

potent and selective PI3Kα inhibitor, particularly in combination with the mTOR inhibitor

sapanisertib, may offer a promising therapeutic strategy for tumors that have developed

resistance to the PI3Kα inhibitor alpelisib. This emerging evidence suggests that a multi-node

inhibition of the PI3K/AKT/mTOR signaling pathway could be key to overcoming acquired

resistance mechanisms.

Acquired resistance to alpelisib, a cornerstone treatment for patients with PIK3CA-mutated,

hormone receptor-positive (HR+), human epidermal growth factor receptor 2-negative (HER2-)

advanced breast cancer, remains a significant clinical hurdle. A primary mechanism of this

resistance is the hyperactivation of the mTOR pathway, a downstream effector in the PI3K

signaling cascade.

Preclinical studies have demonstrated that the combination of serabelisib and the dual

mTORC1/mTORC2 inhibitor sapanisertib results in a more profound and durable inhibition of

the PI3K/AKT/mTOR pathway compared to single-agent PI3Kα inhibitors like alpelisib.[1]

Specifically, this combination has been shown to more effectively suppress the phosphorylation

of 4E-BP1, a critical downstream target of mTORC1 that is often implicated in treatment

resistance.[1]

Furthermore, in vivo studies using xenograft models of endometrial and breast cancer have

shown that the triplet combination of serabelisib, sapanisertib, and the chemotherapeutic
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agent paclitaxel, particularly when combined with an insulin-suppressing diet, can lead to

complete tumor growth inhibition and even tumor regression.[1] This suggests a potent

synergistic effect that may be capable of overcoming the complex signaling networks that drive

resistance.

Clinical evidence from a Phase I trial (NCT03154294) supports these preclinical findings. The

study evaluated the safety and efficacy of serabelisib, sapanisertib, and paclitaxel in a heavily

pretreated patient population with advanced solid tumors, including breast, ovarian, and

endometrial cancers.[2][3] Many of these patients had received prior taxane-based

chemotherapy and some had even failed previous treatment with mTOR inhibitors such as

everolimus or temsirolimus.[2] The promising results in this difficult-to-treat population

underscore the potential of this combination to circumvent established resistance mechanisms.

Comparative Efficacy Data
The following tables summarize the key preclinical and clinical findings for serabelisib in

combination therapy.

Preclinical Model Treatment Regimen Key Findings Reference

Endometrial and

Breast Cancer Cell

Lines

Serabelisib +

Sapanisertib

Markedly improved

inhibition of

PI3K/AKT/mTOR

pathway signaling

(especially p-4EBP1)

compared to single-

agent inhibitors

(including alpelisib).

[1]

Endometrial and

Breast Cancer

Xenograft Models

Serabelisib +

Sapanisertib +

Paclitaxel + Insulin-

Suppressing Diet

Complete inhibition of

tumor growth and/or

tumor regression.

[1]
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Clinical

Trial

(NCT0315

4294)

Patient

Population

Treatment

Regimen

Objective

Response

Rate

(ORR)

Clinical

Benefit

Rate

(CBR)

Median

Progressi

on-Free

Survival

(PFS)

Reference

Phase I

Heavily

pretreated

advanced

solid

tumors

(including

breast,

ovarian,

endometria

l)

Serabelisib

+

Sapaniserti

b +

Paclitaxel

47% (in 15

evaluable

patients)

73% (in 15

evaluable

patients)

11 months

(in 19

enrolled

patients)

[2][3]

Signaling Pathway and Experimental Workflow
The diagrams below illustrate the targeted signaling pathway and a general workflow for

evaluating drug efficacy in preclinical models.
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PI3K/AKT/mTOR Signaling Pathway and Drug Targets
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Caption: PI3K/AKT/mTOR pathway and targets of serabelisib and sapanisertib.
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Preclinical Evaluation of Serabelisib in Alpelisib-Resistant Models
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Caption: Workflow for assessing serabelisib's efficacy in alpelisib resistance.
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Experimental Protocols
Detailed experimental protocols for the key assays are provided below. These are

representative protocols and may require optimization for specific cell lines and experimental

conditions.

Development of Alpelisib-Resistant Cell Lines
Cell Culture: Culture PIK3CA-mutant breast cancer cell lines (e.g., MCF-7, T47D) in their

recommended growth medium supplemented with 10% fetal bovine serum and 1% penicillin-

streptomycin.

Initial Alpelisib Exposure: Begin by treating the cells with a low concentration of alpelisib

(approximately the IC20, determined from a preliminary dose-response curve).

Dose Escalation: Gradually increase the concentration of alpelisib in the culture medium as

the cells develop resistance and resume proliferation. This is typically done in a stepwise

manner over several months.

Maintenance of Resistant Phenotype: Once a resistant cell line is established that can

proliferate in a high concentration of alpelisib (e.g., 1-5 µM), continuously culture the cells in

the presence of this concentration of the drug to maintain the resistant phenotype.

Validation: Confirm resistance by comparing the IC50 of alpelisib in the resistant cell line to

the parental cell line using a cell viability assay.

Western Blot Analysis of PI3K/AKT/mTOR Pathway
Cell Lysis: Plate parental and alpelisib-resistant cells and treat with the indicated inhibitors

(e.g., alpelisib, serabelisib, sapanisertib) for a specified time (e.g., 2, 24 hours). Wash cells

with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase

inhibitors.

Protein Quantification: Determine the protein concentration of the lysates using a BCA

protein assay.

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in

Laemmli sample buffer and separate the proteins by SDS-polyacrylamide gel
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electrophoresis. Transfer the separated proteins to a PVDF membrane.

Immunoblotting: Block the membrane with 5% non-fat dry milk or bovine serum albumin in

Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate

the membrane with primary antibodies against total and phosphorylated forms of key

pathway proteins (e.g., p-AKT (Ser473), AKT, p-S6 (Ser235/236), S6, p-4EBP1 (Thr37/46),

4E-BP1) overnight at 4°C.

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase

(HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein

bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (MTT Assay)
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and

allow them to adhere overnight.

Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g.,

alpelisib, serabelisib, sapanisertib, or combinations) for 72 hours.

MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well to a final concentration of 0.5 mg/mL and incubate for 3-4 hours at

37°C.

Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each

well to dissolve the formazan crystals.

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

The absorbance is proportional to the number of viable cells.

In Vivo Xenograft Studies
Cell Implantation: Subcutaneously inject alpelisib-resistant breast cancer cells (e.g., 5 x 10^6

cells in Matrigel) into the flank of female immunodeficient mice (e.g., nude or NSG mice).

Tumor Growth and Randomization: Monitor tumor growth with caliper measurements. When

tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment

groups.
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Drug Administration: Administer the drugs (e.g., vehicle, alpelisib, serabelisib, sapanisertib,

paclitaxel) via the appropriate route (e.g., oral gavage, intraperitoneal injection) and

schedule.

Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.

Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for

pharmacodynamic analysis (e.g., Western blotting, immunohistochemistry).

Conclusion
The available data strongly suggest that the combination of serabelisib and sapanisertib

represents a viable strategy to overcome acquired resistance to alpelisib. By targeting both

PI3Kα and mTOR, this combination effectively shuts down the PI3K/AKT/mTOR pathway, a

critical driver of cell growth and survival in many cancers. The promising preclinical and early

clinical results warrant further investigation of this combination in patients with alpelisib-

resistant tumors. Further studies are needed to directly compare the efficacy of serabelisib-

based regimens against other therapeutic options in well-defined alpelisib-resistant models to

solidify its clinical potential.
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[https://www.benchchem.com/product/b8054899#serabelisib-s-efficacy-in-alpelisib-resistant-
tumors]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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